Mogroside I E1
Overview
Description
Mogroside I E1 is a triterpenoid glycoside and a nonsugar sweetener . Mogrosides are sweeter than sucrose and exhibit antioxidant, antidiabetic, and anticancer activities .
Synthesis Analysis
The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides . Biotransformation is one of the available methods to convert mogrosides .Molecular Structure Analysis
Mogroside I E1 is a triterpenoid glycoside . Its molecular structure consists of mogrol, also called aglycone, and glycosylated sugar moieties linked by β-linkage .Chemical Reactions Analysis
The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides . Biotransformation is one of the available methods to convert mogrosides .Physical And Chemical Properties Analysis
Mogroside I E1 has a molecular weight of 638.87 and its formula is C36H62O9 . It is a solid substance that is soluble in DMSO at 30 mg/mL (ultrasonic) . It should be stored at 4°C and protected from light .Scientific Research Applications
Biotransformation and Purification
Mogrosides, including Mogroside I E1, are major triterpenoidal saponins found in Siraitia grosvenorii, used globally as natural food sweeteners. A notable study focused on the biotransformation of mogrosides by Ganoderma lucidum mycelium to enrich mogroside III E, an intensely sweet compound with blood glucose regulating properties. This research developed an efficient method for mogroside III E purification, which could be applied in industrial processes (Chiu et al., 2020).
Hypoglycemic Effects
A study evaluating mogroside derivatives, including mogroside III, IV, V, and Siamenoside I, demonstrated significant hypoglycemic effects. These compounds, particularly Mogroside V, exhibited a pronounced effect on restoring glucose metabolism and insulin resistance in HepG2 cells and type 2 diabetes mellitus (T2DM) rats. The study highlighted the potential of mogrosides in treating insulin resistance and enhancing glycogen synthesis through the PI3K/Akt pathway (Liu et al., 2019).
Metabolic Engineering for Mogrosides Synthesis
Research in plant metabolic engineering has focused on synthesizing mogrosides, including Mogroside I E1, in plants like Nicotiana benthamiana and Arabidopsis thaliana. This approach used an in-fusion based gene stacking strategy for assembling mogrosides synthase genes, potentially offering a green toolkit for mogroside production (Liao et al., 2022).
In Vitro and In Vivo Metabolism
A comprehensive study explored the in vitro and in vivo metabolism of Mogroside V, a cucurbitane-type saponin, and identified its metabolic pathways, including deglycosylation, hydroxylation, and dehydrogenation. This research provided insights into the in vivo distribution and bioactivities of mogroside V and its metabolites, including Mogroside I E1 (Xu et al., 2015).
Biosynthesis Pathway Characterization
Another study focused on characterizing the biosynthesis pathway of mogrosides in Siraitia grosvenorii. It identified key enzymes like cucurbitadienol synthase (CbQ) and UDP glycosyltransferases (UGTs), crucial for mogroside synthesis. These findings contribute to the understanding of mogroside biosynthesis, including that of Mogroside I E1 (Dai et al., 2015).
Antioxidant and Anti-inflammatory Effects
Mogroside V, closely related to Mogroside I E1, has been shown to have antioxidant and anti-inflammatory effects. A study on ovalbumin-induced pulmonary inflammation in mice revealed that mogroside V reduced inflammation and modulated inflammatory cytokines, suggesting similar potential for Mogroside I E1 (Dou et al., 2022).
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O9/c1-19(9-13-25(38)33(4,5)43)20-15-16-34(6)24-12-10-21-22(36(24,8)26(39)17-35(20,34)7)11-14-27(32(21,2)3)45-31-30(42)29(41)28(40)23(18-37)44-31/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+,30-,31+,34+,35-,36+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZGAVAIPZROOJ-FDWAMWGASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317186 | |
Record name | Mogroside I-E1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mogroside I E1 | |
CAS RN |
88901-39-7 | |
Record name | Mogroside I-E1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88901-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mogroside I-E1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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